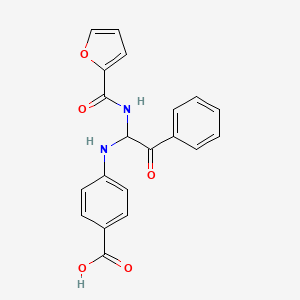

4-((1-(Furan-2-carboxamido)-2-oxo-2-phenylethyl)amino)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((1-(Furan-2-carboxamido)-2-oxo-2-phenylethyl)amino)benzoic acid is a compound with the molecular formula C12H9NO4 . It is a solid substance and has a molecular weight of 231.21 .

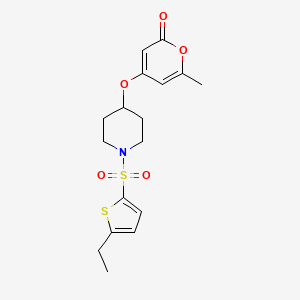

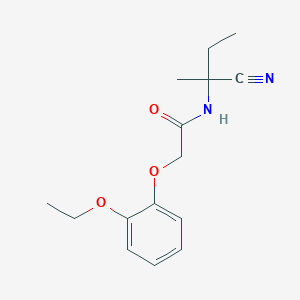

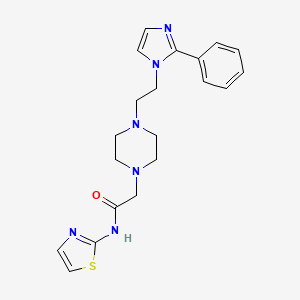

Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring attached to a carboxamido group, which is further attached to a phenylethyl group, and an amino group attached to a benzoic acid group .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 231.21 and a density of 1.412g/cm3 . The boiling point is 326.5ºC at 760 mmHg .科学的研究の応用

Synthesis and Characterization of Organotin Carboxylates

Organotin(IV) carboxylates derived from a Schiff base carboxylic acid, including 2-{[5-(2-nitrophenyl)furan-2-yl]methyleneamino}benzoic acid (HOBZ), have been synthesized and characterized. These compounds, namely [Me3Sn(OBZ)], [Bu3Sn(OBZ)], [Me2Sn(OBZ)2], and [Bu2Sn(OBZ)2], were explored for their antimicrobial activities against a range of fungi and bacteria. The butyl-containing complexes displayed superior biocide activity due to their greater lipophilicity, which enhances their ability to cross microbial cell membranes (Dias et al., 2015).

Biomass-Derived Furan for Benzoic Acid Synthesis

A study reported the synthesis of benzoic acid from furan and methyl acrylate using Diels–Alder and dehydration reactions. This process, catalyzed by Lewis acidic zeolite catalysts, achieved high turnover frequencies without side reactions, showcasing an efficient route to benzoic acid starting from biomass-derived furan (Mahmoud et al., 2015).

Enaminones and Benzothiazinones Synthesis

A novel synthetic approach for enaminones fused to 1,4-benzothiazin-2-one moiety was developed through the reaction of furan-2,3-diones or acylpyruvic acids with o-aminothiophenols. This method yielded compounds with potential applications in biological activity studies, chemosensors, and fluorescence. Preliminary antimicrobial and acute toxicity assays were conducted for the newly synthesized compounds (Stepanova et al., 2020).

PdII-Mediated Cascade Annulation

A novel Pd(II)-mediated cascade carboxylative annulation was developed to construct benzo[b]furan-3-carboxylic acids from precursor compounds. This method formed three new bonds in one step, showcasing an efficient synthetic strategy for constructing benzo[b]furan derivatives with potential applicability in various fields of chemical research (Liao et al., 2005).

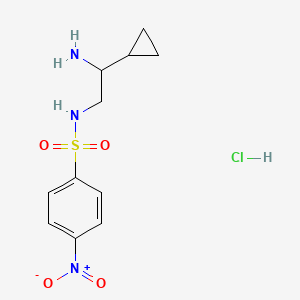

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

作用機序

Target of Action

Furan derivatives, which this compound is a part of, have been noted for their remarkable therapeutic efficacy . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Biochemical Pathways

Furan derivatives have been noted for their diverse biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Furan derivatives are known for their therapeutic efficacy, suggesting that they may have significant molecular and cellular effects .

特性

IUPAC Name |

4-[[1-(furan-2-carbonylamino)-2-oxo-2-phenylethyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c23-17(13-5-2-1-3-6-13)18(22-19(24)16-7-4-12-27-16)21-15-10-8-14(9-11-15)20(25)26/h1-12,18,21H,(H,22,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFILFRUZZFSSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-chlorobenzamide](/img/structure/B2535971.png)

![(1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2535975.png)

![ethyl 2-{9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate](/img/structure/B2535985.png)

![(4-ethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2535986.png)

![6-ethyl-5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2535989.png)

![3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2535990.png)